molecular formula C24H30N2O5S B4986356 butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate

butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate

Cat. No. B4986356
M. Wt: 458.6 g/mol
InChI Key: GIMJCYSTUPEWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in the biomedical field.

Mechanism of Action

Butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate works by inhibiting the activity of a specific enzyme called transglutaminase 2 (TG2). TG2 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of TG2, butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate can potentially prevent the progression of various diseases.
Biochemical and Physiological Effects:
butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of TG2, which can potentially prevent the progression of various diseases. butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease. butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has also been shown to reduce the formation of alpha-synuclein aggregates, which is a hallmark of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has various advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of TG2, which makes it a promising candidate for various applications in the biomedical field. Another advantage is that the synthesis method of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been well-established, which makes it easier to obtain. One of the limitations is that butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate can be toxic to cells at high concentrations, which can potentially limit its use in lab experiments. Another limitation is that butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate can be difficult to dissolve in aqueous solutions, which can potentially limit its use in certain experiments.

Future Directions

There are various future directions for the study of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate. One of the future directions is to study the potential use of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate in the treatment of various diseases. Another future direction is to study the potential use of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate as a diagnostic tool for various diseases. Further studies are also needed to determine the optimal dosage and administration of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate for various applications. Additionally, studies are needed to determine the long-term effects of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate on cells and tissues.

Synthesis Methods

The synthesis of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzoic acid with butyl chloroformate, which results in the formation of butyl 4-aminobenzoate. The second step involves the reaction of butyl 4-aminobenzoate with 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl chloride, which results in the formation of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate. The synthesis method of butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been well-established and has been reported in various scientific journals.

Scientific Research Applications

Butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been extensively studied for its potential applications in the biomedical field. It has been shown to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

butyl 4-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-3-4-17-31-24(28)20-8-12-21(13-9-20)25-23(27)19-10-14-22(15-11-19)32(29,30)26-16-6-5-7-18(26)2/h8-15,18H,3-7,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMJCYSTUPEWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate

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